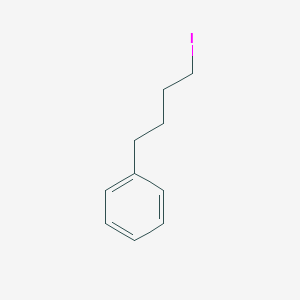
(4-iodobutyl)Benzene
Vue d'ensemble
Description
“(4-iodobutyl)Benzene” is a chemical compound with the molecular formula C10H13I . It is a type of halogenated hydrocarbon .
Synthesis Analysis
The synthesis of “(4-iodobutyl)Benzene” could potentially involve electrophilic aromatic substitution reactions, which are common in the synthesis of polysubstituted benzenes . The electrophilic partner in these reactions is often a carbocation .
Molecular Structure Analysis
The molecular structure of “(4-iodobutyl)Benzene” contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .
Chemical Reactions Analysis
The most characteristic reaction of aromatic compounds like “(4-iodobutyl)Benzene” is substitution at a ring carbon. This can involve various processes such as halogenation, nitration, sulfonation, alkylation, and others .
Physical And Chemical Properties Analysis
“(4-iodobutyl)Benzene” has a boiling point of 148-151 °C (under a pressure of 15 Torr) and a density of 1.494±0.06 g/cm3 .
Applications De Recherche Scientifique
Synthesis of Organic-Inorganic Hybrid Compounds
(4-iodobutyl)Benzene: is utilized as a starting reagent in the synthesis of various organic-inorganic hybrid compounds. These hybrids often exhibit unique electronic, optical, or magnetic properties, making them suitable for a range of applications, including photovoltaics, sensors, and light-emitting devices .
Preparation of Antiviral Agents
The compound has been employed in the preparation of dioxane-based antiviral agents. These agents are designed to inhibit the replication of viruses, offering potential treatments for diseases such as influenza and HIV .
Radiofluorinated Derivatives for Imaging
(4-iodobutyl)Benzene: derivatives have been used in the development of radiofluorinated compounds for imaging purposes. Specifically, these compounds can be used to image the GluN2B subunit of the ionotropic NMDA receptor, which is significant in neurological research and the study of neurodegenerative diseases .
Mécanisme D'action
Propriétés
IUPAC Name |
4-iodobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNMGMMOHCDYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507616 | |
| Record name | (4-Iodobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-iodobutyl)Benzene | |
CAS RN |
64283-87-0 | |
| Record name | (4-Iodobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

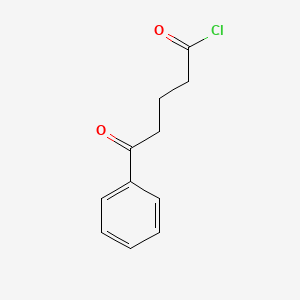
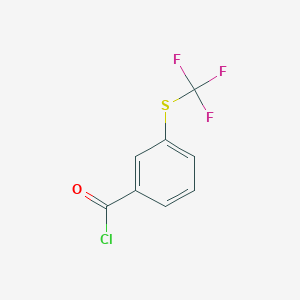
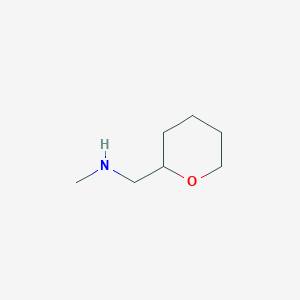
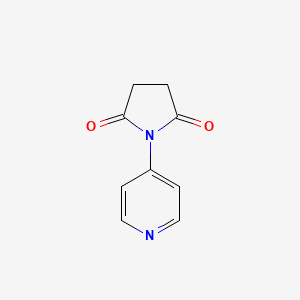
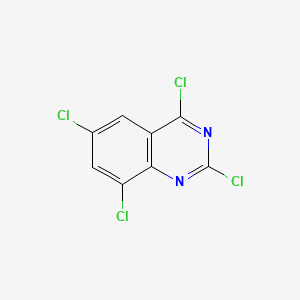

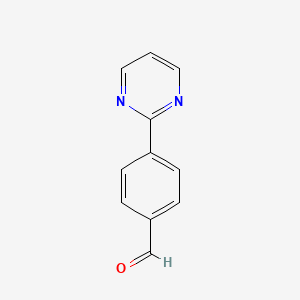
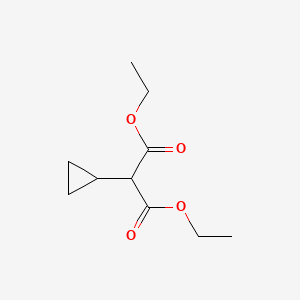
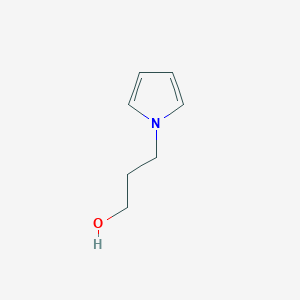
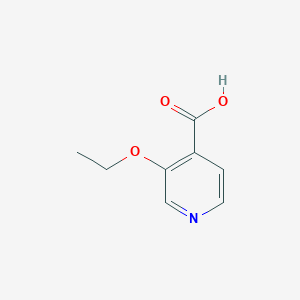
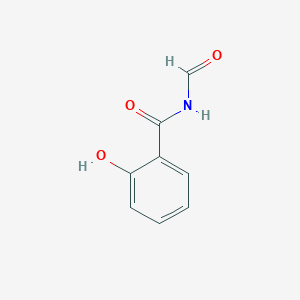
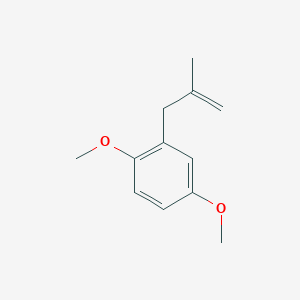
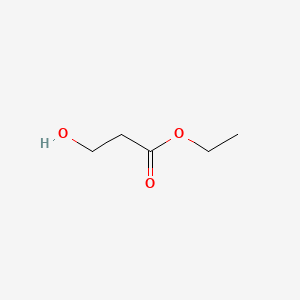
![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)